Enables Picomolar HDAC1 Inhibition with Unmatched Selectivity over HDAC6 Compared to SAHA
The active monomeric thiol (PsA-SH) derived from this compound achieves low picomolar inhibition of HDAC1 (IC₅₀ = 1 nM), representing a 30-fold increase in potency over the standard pan-HDAC inhibitor SAHA (IC₅₀ = 30 nM). Crucially, the selectivity profile is dramatically shifted; the HDAC6/HDAC1 IC₅₀ ratio for PsA-SH is 360, indicating strong class I preference, whereas SAHA's ratio is only 7, making this scaffold ideal for developing highly selective class I HDAC probes [1].
| Evidence Dimension | In vitro potency and isoform selectivity (HDAC1 vs. HDAC6) |
|---|---|
| Target Compound Data | PsA-SH (monomeric thiol derived from target): rHDAC1 IC₅₀ = 0.001 µM (1 nM); Selectivity Ratio (HDAC6/HDAC1) = 360 |
| Comparator Or Baseline | SAHA (Vorinostat): rHDAC1 IC₅₀ = 0.030 µM (30 nM); Selectivity Ratio (HDAC6/HDAC1) = 7 |
| Quantified Difference | Target-derived monomer is 30-fold more potent on HDAC1 and exhibits a >51-fold improvement in class I selectivity ratio. |
| Conditions | Biochemical assay using recombinant human rHDAC1 and rHDAC6 enzymes. |
Why This Matters
For researchers developing selective class I HDAC inhibitors, procuring this compound provides a direct synthetic path to molecules with a validated 30x potency advantage and a highly differentiated selectivity window over a clinical benchmark, critical for minimizing off-target class IIb effects.
- [1] Baud, M. G., Leiser, T., Haus, P., Samlal, S., Wong, A. C., Wood, R. J., Petrucci, V., Gunaratne, M., Piggot, C., Pitt, A., Schönbrunn, E., & Rabbitts, T. H. (2013). Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors. *Beilstein Journal of Organic Chemistry*, 9, 81-88. View Source
